5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC15633048
Molecular Formula: C26H31BrN2O4
Molecular Weight: 515.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31BrN2O4 |
|---|---|
| Molecular Weight | 515.4 g/mol |
| IUPAC Name | (4E)-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C26H31BrN2O4/c1-5-28(6-2)14-15-29-23(18-8-11-20(27)12-9-18)22(25(31)26(29)32)24(30)19-10-13-21(33-7-3)17(4)16-19/h8-13,16,23,30H,5-7,14-15H2,1-4H3/b24-22+ |
| Standard InChI Key | YYVHVEXZNHZVMO-ZNTNEXAZSA-N |
| Isomeric SMILES | CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br |
| Canonical SMILES | CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC)C)O)C(=O)C1=O)C3=CC=C(C=C3)Br |
Introduction
5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound characterized by its unique molecular structure. It features several distinct functional groups, including a bromophenyl group, a diethylamino ethyl chain, an ethoxy-3-methylphenyl carbonyl moiety, and a hydroxy-dihydro-pyrrolone core. These structural components suggest potential applications in medicinal chemistry, organic synthesis, and material science.
Synthesis
The synthesis of 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product. Key steps may include the functionalization of aromatic systems and the formation of heterocycles.
Potential Applications
The compound's unique combination of functional groups allows for potential applications in various fields:
| Field of Application | Potential Use |
|---|---|
| Medicinal Chemistry | Enzyme inhibition or receptor modulation |
| Organic Synthesis | Versatile intermediate for further functionalization |
| Material Science | Novel materials with specific properties |
Biological Activity
While specific biological activity data for this compound is limited, its structural features suggest possible interactions with biological targets. Compounds with similar structures often exhibit activities such as enzyme inhibition or receptor modulation. The presence of the diethylamino group may enhance the compound's ability to cross biological membranes, potentially influencing its pharmacological properties.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. A comparison highlights its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-methoxyphenyl)carbonyl-pyrrolone | Similar core with different halogen and alkoxy groups | Potentially different biological activity due to substituents |
| 5-(3-bromophenyl)-1-[2-(diethylamino)ethyl]-4-(4-isopropoxyphenyl)carbonyl-pyrrolone | Variation in amino chain length and substituents | May exhibit altered pharmacological properties |
| 5-(4-fluorophenyl)-1-[2-(dimethylamino)propyl]-4-(4-nitrophenyl)carbonyl-pyrrolone | Different halogen and nitro substituents | Could have distinct reactivity and biological effects |
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